molecular formula C28H26N2O3S2 B7703720 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No. B7703720
M. Wt: 502.7 g/mol
InChI Key: PTUBOTBHMXEHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as Compound 1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit promising pharmacological activity, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This inhibition leads to an increase in blood flow, which can be beneficial in the treatment of certain diseases, such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activity. It has been shown to inhibit the activity of certain enzymes and receptors, which are implicated in these diseases. Additionally, it has been found to have a positive effect on blood flow, which can be beneficial in the treatment of certain cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 in laboratory experiments is its potential to exhibit pharmacological activity against several disease targets. Additionally, it has been found to have a favorable safety profile, which makes it a potential candidate for further development. However, one of the limitations of using this compound 1 in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for the study of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1. One potential direction is the development of new drugs that are based on the structure of this compound 1. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential applications in the treatment of different diseases. Finally, more research is needed to optimize the synthesis of this compound 1 and improve its yield and purity.

Synthesis Methods

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluoroaniline to form an intermediate compound, which is then reacted with piperidine-4-carboxylic acid to produce the final product. The synthesis of this compound 1 has been reported in several scientific studies, and different methods have been used to optimize the yield and purity of the compound.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 has been extensively studied for its potential applications in the field of drug discovery and development. It has been found to exhibit promising activity against several disease targets, including cancer, inflammation, and pain. Scientific research has shown that this compound 1 inhibits the activity of certain enzymes and receptors, which are implicated in the development and progression of these diseases.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S2/c1-22-16-18-23(19-17-22)20-30(35(32,33)25-12-6-3-7-13-25)21-28(31)29-26-14-8-9-15-27(26)34-24-10-4-2-5-11-24/h2-19H,20-21H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUBOTBHMXEHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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